molecular formula C24H29BrFNO3 B13402117 [(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

Cat. No.: B13402117
M. Wt: 478.4 g/mol
InChI Key: FNUZASGZEHGWQM-VASKBONBSA-M
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Description

The compound “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[321]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” is a complex organic molecule that features a bicyclic structure with a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the bicyclic structure through a Diels-Alder reaction.
  • Introduction of the quaternary ammonium group via alkylation.
  • Addition of the fluoroethyl group through nucleophilic substitution.
  • Esterification to attach the 2-hydroxy-2,2-diphenylacetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The quaternary ammonium group may be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of corresponding N-oxide.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Replacement of the fluoroethyl group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its pharmacological properties, such as potential use as a drug or therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The quaternary ammonium group may interact with anionic sites on biological molecules, while the fluoroethyl group can enhance binding affinity through hydrophobic interactions. The ester moiety may undergo hydrolysis, releasing the active diphenylacetic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] acetate;bromide
  • [(1R,5R)-8-(2-chloroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

Uniqueness

The presence of the fluoroethyl group in “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C24H29BrFNO3

Molecular Weight

478.4 g/mol

IUPAC Name

[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21-,22?,26?;/m1./s1

InChI Key

FNUZASGZEHGWQM-VASKBONBSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]

Origin of Product

United States

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